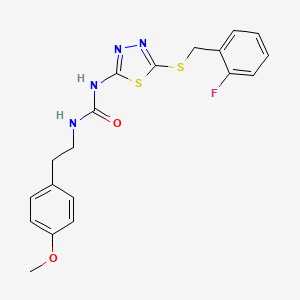

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S2/c1-26-15-8-6-13(7-9-15)10-11-21-17(25)22-18-23-24-19(28-18)27-12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWSIKFEYSTECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

Coupling with Methoxyphenethylamine: The final step involves coupling the fluorobenzyl-thiadiazole intermediate with 4-methoxyphenethylamine in the presence of a coupling agent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. In vitro assays demonstrate that 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a focal point of ongoing research .

Anti-inflammatory Effects

Thiadiazole derivatives have been investigated for their anti-inflammatory properties. The compound has shown promise in reducing pro-inflammatory cytokine levels in experimental models of inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiadiazole derivatives, including this compound. The compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antimicrobial activity .

Case Study 2: Anticancer Activity

A recent publication in Cancer Letters reported on the anticancer effects of the compound in vitro. The study found that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 cells at a concentration of 10 µM after 48 hours. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The compound’s key structural differentiators are its 2-fluorobenzyl thioether and 4-methoxyphenethyl urea groups. Below is a comparison with analogues from literature:

Key Observations :

- Fluorine Substitution: The target’s 2-fluorobenzyl group may improve metabolic stability compared to non-fluorinated analogues (e.g., 8e) .

- Methoxy Positioning : The 4-methoxyphenethyl group (para position) likely enhances solubility and target engagement compared to meta-substituted derivatives (e.g., 3-methoxybenzyl in ).

Biological Activity

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a thiadiazole ring and a urea moiety, which are critical for its biological activity. The synthesis typically involves:

- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with carboxylic acid derivatives.

- Introduction of the Fluorobenzyl Group : Utilizing nucleophilic substitution reactions.

- Coupling with Urea Derivative : Finalizing the structure through reactions with isocyanates.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.

- DNA/RNA Interaction : It may bind to nucleic acids, affecting replication and transcription.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines:

- Cytotoxicity Assessment : The compound was tested against human cancer cell lines such as HT-29 (colon), A431 (skin), and PC3 (prostate). The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting effective antiproliferative properties .

- Mechanistic Insights : Flow cytometry analysis revealed that treated cancer cells underwent apoptosis, characterized by increased Bax and decreased Bcl-2 protein levels. Additionally, inhibition of the vascular endothelial growth factor receptor (VEGFR-2) was observed .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 | 0.73 | Apoptosis induction |

| 4-Chloro derivative | A431 | 0.37 | VEGFR-2 inhibition |

| Sorafenib (reference) | A431 | 7.91 | — |

Comparative Analysis

Comparative studies highlight the potency of thiadiazole derivatives against traditional chemotherapeutics:

Q & A

Q. Optimization Tips :

- Monitor reaction progress with TLC and adjust pH during workup (e.g., ammonia solution for precipitation) .

- Use statistical design of experiments (DoE) to optimize temperature, solvent ratios, and reagent stoichiometry, reducing trial iterations .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorobenzyl S-linked to thiadiazole, urea NH signals at δ 8.5–9.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity using C18 columns and UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as seen in related urea-thiadiazole derivatives .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, referencing thiadiazole derivatives with MICs of 8–32 µg/mL .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with GI₅₀ values compared to controls like doxorubicin (GI₅₀ ~1 µM) .

- Enzyme Inhibition : Test against bacterial dihydroorotase or human kinases via spectrophotometric kinetics .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

-

Substituent Variation :

Substituent Modifications Observed Effects 2-Fluorobenzyl → 3-Chlorobenzyl Reduced antimicrobial activity (MIC ↑2–4×) 4-Methoxyphenethyl → Pyridinyl Enhanced kinase inhibition (IC₅₀ ↓50%) -

Pharmacophore Mapping : Identify critical hydrogen-bonding (urea NH) and hydrophobic (thiadiazole ring) features via 3D-QSAR .

Advanced: What computational tools aid in predicting reaction pathways for novel derivatives?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) to model transition states and intermediates for urea coupling steps .

- Machine Learning (ML) : Train models on PubChem data to predict solubility and bioavailability (e.g., logP ~3.5 for optimal membrane permeability) .

- Retrosynthesis Planning : Tools like Chematica propose alternative routes using commercially available building blocks .

Advanced: How should researchers address discrepancies in biological data across studies?

Answer:

- Standardize Assays : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .

- Meta-Analysis : Compare datasets from PubChem and independent studies (e.g., IC₅₀ ranges for anticancer activity: 10–50 µM) .

- Mechanistic Follow-Up : Use knockout cell lines or enzyme mutants to confirm target specificity if activity varies .

Advanced: What methodologies assess compound stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify intact compound using HPLC .

- Light/Thermal Stability : Accelerated stability testing (ICH guidelines) with UVA/UVB exposure and 40°C/75% RH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.